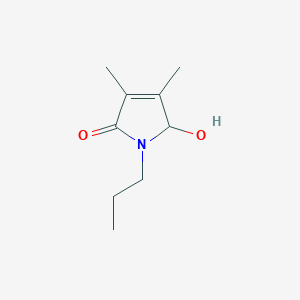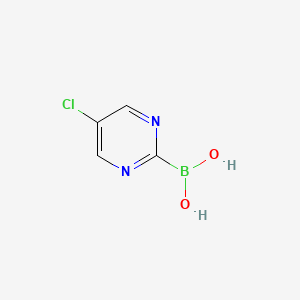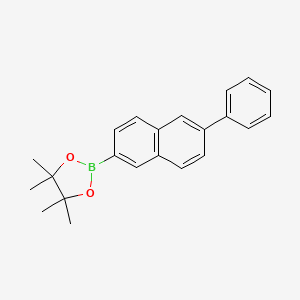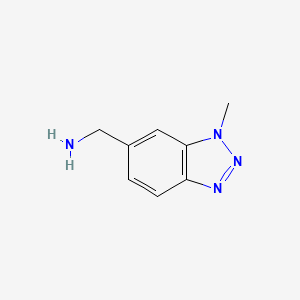
S-(5'-Adenosyl)-L-methionine (chloride dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride): is a biologically significant compound involved in various biochemical processes. It is a derivative of methionine and adenosine, playing a crucial role in methylation reactions within cells. This compound is essential for the synthesis of polyamines, which are vital for cell growth and differentiation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) typically involves the reaction of methionine with adenosine triphosphate (ATP) in the presence of specific enzymes such as methionine adenosyltransferase. The reaction conditions often require a buffered aqueous solution at a physiological pH, with the temperature maintained at around 37°C to mimic cellular conditions .
Industrial Production Methods: Industrial production of S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the enzymes required for the synthesis of the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) undergoes various chemical reactions, including:
Methylation: It acts as a methyl donor in numerous methylation reactions, transferring a methyl group to substrates such as DNA, RNA, proteins, and lipids.
Transmethylation: This reaction involves the transfer of a methyl group from S-(5’-Adenosyl)-L-methionine to an acceptor molecule, forming S-adenosylhomocysteine as a byproduct.
Common Reagents and Conditions: Common reagents used in these reactions include methyltransferases, which catalyze the transfer of methyl groups. The reactions typically occur under physiological conditions, with a pH range of 7.0-7.5 and a temperature of 37°C .
Major Products: The major product formed from the methylation reactions involving S-(5’-Adenosyl)-L-methionine is S-adenosylhomocysteine. This compound is subsequently hydrolyzed to homocysteine and adenosine .
Applications De Recherche Scientifique
S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a methyl donor in synthetic organic chemistry to study methylation reactions and their mechanisms.
Biology: The compound is crucial for studying gene expression regulation through DNA and RNA methylation.
Medicine: It is investigated for its potential therapeutic effects in treating liver diseases, depression, and osteoarthritis due to its role in methylation and polyamine synthesis.
Industry: S-(5’-Adenosyl)-L-methionine is used in the production of dietary supplements and pharmaceuticals.
Mécanisme D'action
The mechanism of action of S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) involves its role as a methyl donor in methylation reactions. It interacts with methyltransferases to transfer a methyl group to various substrates, influencing gene expression, protein function, and lipid metabolism. The compound’s molecular targets include DNA, RNA, proteins, and lipids, and it is involved in pathways such as the methionine cycle and polyamine synthesis .
Comparaison Avec Des Composés Similaires
S-adenosylhomocysteine: A byproduct of methylation reactions involving S-(5’-Adenosyl)-L-methionine.
S-adenosylmethioninamine: A decarboxylated form of S-(5’-Adenosyl)-L-methionine involved in polyamine synthesis.
Uniqueness: S-(5’-Adenosyl)-L-methionine (chloride dihydrochloride) is unique due to its dual role as a methyl donor and a precursor for polyamine synthesis. This dual functionality makes it indispensable in various biochemical processes, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C15H25Cl3N6O5S |
|---|---|
Poids moléculaire |
507.8 g/mol |
Nom IUPAC |
(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride;dihydrochloride |
InChI |
InChI=1S/C15H22N6O5S.3ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;;;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1H |
Clé InChI |
KBAFOJZCBYWKPU-UHFFFAOYSA-N |
SMILES canonique |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12503943.png)
![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12503949.png)
![N-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503953.png)

![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B12503965.png)
![3-(4-fluorophenyl)-1-(8-imino-8,9-dihydro-7H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B12503973.png)


![3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12503988.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide](/img/structure/B12503991.png)

![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12504003.png)


